4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
The compound 4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a heterocyclic organic molecule featuring a benzo[f][1,4]oxazepine-3,5-dione core. Its structure includes a propyl substituent at the 2-position of the oxazepine ring and a ketone-bearing ethyl group attached to a 2-methoxy-5-methylphenyl moiety at the 4-position.
Properties
IUPAC Name |
4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-4-7-20-22(26)23(21(25)15-8-5-6-9-19(15)28-20)13-17(24)16-12-14(2)10-11-18(16)27-3/h5-6,8-12,20H,4,7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTVHHFCJNQSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that dibenzo[b,f][1,4]oxazepine (dbo) derivatives, which this compound is a part of, have a wide array of pharmacological activities. They have been found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, histamine H4 receptor agonists, non-nucleoside HIV-1 reverse transcriptase inhibitors, and lachrymatory agents.
Mode of Action
The general class of dbo derivatives to which this compound belongs has been associated with various modes of action depending on the specific derivative and its targets.
Biological Activity
The compound 4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a member of the oxazepine class of compounds, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 418.44 g/mol. The structure features a benzo[f][1,4]oxazepine core, which is significant in pharmacology for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of methoxy-substituted phenols possess strong antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit vital enzymes .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | TBD |
| 2-Methoxy-4-vinylphenol | Antifungal | 32 µg/mL |
| Benzofuran | Antibacterial | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that the compound exhibits selective cytotoxic effects. For example, in vitro studies demonstrated that it significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value lower than that of standard chemotherapeutic agents .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | TBD | Doxorubicin (24 µM) |
| HeLa | TBD | Cisplatin (15 µM) |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been documented to inhibit topoisomerases and DNA gyrases, crucial for DNA replication and transcription in bacteria and cancer cells .
- Radical Scavenging : The antioxidant properties observed in related compounds suggest that this oxazepine derivative may also scavenge free radicals, contributing to its cytoprotective effects .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in combination therapies for cancer treatment. In preclinical trials, it was used alongside traditional chemotherapeutics to enhance therapeutic outcomes while reducing side effects. The results indicated improved survival rates and reduced tumor sizes compared to control groups receiving standard treatments alone.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 3,5-dione derivatives , which are frequently utilized as herbicides or enzyme inhibitors. Below is a comparative analysis with structurally or functionally related compounds, based on evidence from pesticide chemistry literature :
Table 1: Structural and Functional Comparison
| Compound Name (IUPAC) | Core Structure | Key Substituents | Use/Application |
|---|---|---|---|
| 4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione | Benzo[f][1,4]oxazepine-3,5-dione | 2-propyl, 4-(2-methoxy-5-methylphenyl) | Unknown (speculative) |
| 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-3-pyridinecarboxylic acid (imazapyr) | Imidazolinone | Pyridine ring, methyl/isopropyl groups | Herbicide (ALS inhibitor) |
| 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-3-quinolinecarboxylic acid (imazaquin) | Imidazolinone | Quinoline ring, methyl/isopropyl groups | Herbicide (ALS inhibitor) |
| 3,5-dichlorophenyl-2,2,2-trichloroethyloxirane (tridiphane) | Oxirane | Dichlorophenyl, trichloroethyl | Herbicide (synergist) |
Key Observations:
Structural Diversity: The target compound’s benzoxazepine-dione core distinguishes it from imidazolinones (e.g., imazapyr, imazaquin) and oxiranes (e.g., tridiphane). This structural divergence may influence binding affinity to biological targets, such as acetolactate synthase (ALS), a common enzyme inhibited by imidazolinone herbicides .
Functional Implications: Imidazolinones (e.g., imazapyr) target ALS, critical for branched-chain amino acid synthesis in plants. The absence of an imidazole ring in the target compound suggests a different mechanism, though the 3,5-dione moiety might still interact with metal ions or enzymes . Tridiphane’s oxirane structure acts as a synergist by inhibiting glutathione-S-transferase (GST), a detoxification enzyme in weeds. The target compound’s benzoxazepine ring could similarly interfere with detox pathways but lacks electrophilic epoxide groups for covalent binding .
Its methoxy and methyl groups might improve selectivity for broadleaf weeds over grasses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
